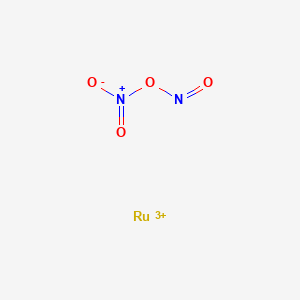
DL-Gyceric Acid Calcium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Gyceric Acid Calcium Salt, also known as calcium 2,3-dihydroxypropanoate, is a calcium salt of glyceric acid. It is a white crystalline powder that is soluble in water and has a molecular formula of C6H10O8Ca•2H2O. This compound is used in various biochemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Gyceric Acid Calcium Salt can be synthesized through the neutralization of glyceric acid with calcium hydroxide. The reaction is typically carried out in an aqueous solution, where glyceric acid is dissolved in water and calcium hydroxide is added slowly with constant stirring. The reaction mixture is then heated to facilitate the reaction, and the resulting solution is filtered to remove any insoluble impurities. The filtrate is then concentrated and allowed to crystallize, yielding this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity glyceric acid and calcium hydroxide, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then subjected to various purification steps, including recrystallization and drying, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: DL-Gyceric Acid Calcium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tartronic acid.
Reduction: It can be reduced to form glycerol.
Substitution: It can undergo substitution reactions with various reagents to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acyl chlorides and anhydrides.
Major Products Formed:
Oxidation: Tartronic acid.
Reduction: Glycerol.
Substitution: Esters and other derivatives.
Scientific Research Applications
DL-Gyceric Acid Calcium Salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as an electrolyte in electrocatalytic oxidation reactions.
Biology: It is used in biochemical studies to investigate metabolic pathways and enzyme activities.
Medicine: It is used in the development of pharmaceuticals and as a calcium supplement.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of DL-Gyceric Acid Calcium Salt involves its interaction with various molecular targets and pathways. In biochemical systems, it acts as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. In industrial applications, it acts as a stabilizer and precursor for the synthesis of various compounds.
Comparison with Similar Compounds
DL-Gyceric Acid Calcium Salt is similar to other calcium salts of organic acids, such as calcium lactate and calcium gluconate. it is unique in its ability to undergo a wide range of chemical reactions and its applications in various fields. Similar compounds include:
Calcium Lactate: Used as a calcium supplement and in food preservation.
Calcium Gluconate: Used as a calcium supplement and in the treatment of hypocalcemia.
Calcium Tartrate: Used in the food industry as a preservative and in pharmaceuticals.
This compound stands out due to its versatility and wide range of applications in scientific research and industry.
Properties
IUPAC Name |
calcium;2,3-dihydroxypropanoate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEVQKKVYQHNFW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CaO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67525-74-0 |
Source


|
| Record name | Calcium DL-Glycerate Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B8007524.png)

![O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B8007533.png)


![tert-butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8007548.png)

![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B8007569.png)


